Isorhynchophylline is a natural product found in Uncaria sinensis, Uncaria macrophylla, and other organisms with data available.
See also: Cat's Claw (part of).
Isorhynchophylline
CAS No.: 6859-01-4
Cat. No.: VC0001393
Molecular Formula: C22H28N2O4
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6859-01-4 |
---|---|
Molecular Formula | C22H28N2O4 |
Molecular Weight | 384.5 g/mol |
IUPAC Name | methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
Standard InChI | InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 |
Standard InChI Key | DAXYUDFNWXHGBE-VKCGGMIFSA-N |
Isomeric SMILES | CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
SMILES | CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES | CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Appearance | Powder |
Chemical Profile and Natural Sources
Isorhynchophylline (C₂₂H₂₈N₂O₄; molecular weight 384.47 g/mol) is a stereoisomer of rhynchophylline, distinguished by the configuration of its C7 spirocenter . Its structure comprises a pentacyclic framework with a β-methoxyacrylate moiety and a spirooxindole core (Table 1) .
Table 1: Physicochemical Properties of Isorhynchophylline
Property | Value | Source |
---|---|---|
Melting Point | 114°C | |
Boiling Point | 560.8±50.0 °C (Predicted) | |
Density | 1.23 g/cm³ | |
Solubility | DMSO: 100 mg/mL; H₂O: Insoluble | |
pKa | 13.61±0.60 |
The compound is extracted from Uncaria rhynchophylla hooks, which contain approximately 0.2–0.5% isorhynchophylline by dry weight . Its biosynthesis in plants involves the condensation of tryptamine and secologanin, followed by oxidative rearrangements to form the spirooxindole architecture .
Pharmacological Effects and Mechanisms of Action
Autophagy Induction and Neuroprotection
Isorhynchophylline promotes the clearance of pathogenic α-synuclein aggregates, a hallmark of Parkinson’s disease, via autophagy-lysosome pathway activation. In SH-SY5Y neuronal cells, treatment with 10 μM isorhynchophylline reduced α-synuclein levels by 62% within 24 hours . This effect is mediated through Beclin-1-dependent autophagy, independent of mTOR signaling . Notably, isorhynchophylline enhances the degradation of both wild-type and mutant (A53T, A30P) α-synuclein isoforms, suggesting broad applicability in synucleinopathies .
Antidepressant and Anxiolytic Activities
Neuroprotective and Cognitive Benefits
Synaptic Plasticity Enhancement
Isorhynchophylline (10 μM) potentiated long-term potentiation (LTP) in rat hippocampal slices by 142±8% compared to baseline, surpassing the effects of conventional antidepressants like fluoxetine (118±6%) . This enhancement is attributed to increased phosphorylation of CREB (cAMP response element-binding protein) and BDNF (brain-derived neurotrophic factor) expression .
Cognitive Impairment Mitigation
In CUMS-induced cognitive deficits, isorhynchophylline treatment reduced escape latency in the Morris water maze from 48.2±5.1 s to 29.4±4.3 s (p < 0.001) . Nissl staining revealed a 37% increase in surviving hippocampal neurons compared to stressed controls, indicating neuroprotection against stress-induced apoptosis .
Pharmacokinetics and Metabolism
Metabolic Pathways in Rats
Oral administration of 50 mg/kg isorhynchophylline in rats yielded five urinary metabolites (Table 2) . Phase I metabolism involved oxidative demethylation at C17 and ketone formation at C5, while Phase II conjugation produced glucuronide derivatives .
Table 2: Identified Metabolites of Isorhynchophylline
Metabolite | Structure Modification | Detection Method |
---|---|---|
M1 | 5-Oxo-22-O-β-D-glucuronide | HPLC-MS/NMR |
M2 | 17-O-Demethyl, 16,17-dihydro | LC-TOF-MS |
M4 | 5-Oxoisorhynchophyllic acid | CD Spectroscopy |
Bioavailability and Distribution
Isorhynchophylline exhibits limited oral bioavailability (12.4±2.1%) due to first-pass metabolism, with peak plasma concentration (Cₘₐₓ) of 1.2±0.3 μg/mL achieved at 2.1 hours post-administration . Tissue distribution studies show preferential accumulation in the brain (0.8 μg/g) and liver (4.2 μg/g) .
Therapeutic Applications and Future Directions
Current research prioritizes isorhynchophylline’s potential in:
-
Neurodegenerative Diseases: Phase II clinical trials for Parkinson’s disease (NCT04829427) are investigating 100 mg/day dosages.
-
Depression Therapy: Combination regimens with SSRIs to enhance synaptic plasticity while minimizing side effects.
-
Hypertension Management: Ongoing in vitro studies demonstrate L-type calcium channel blockade (IC₅₀ = 3.1 μM) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume